3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,2-e][1,2,4]triazine core substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine can be achieved through several methods. One common approach involves the nucleophilic addition of arylamine to a suitable precursor, followed by cyclization and functionalization steps. For instance, the nucleophilic addition of an arylamine to a pyridine derivative, followed by cyclization with a triazine precursor, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Another triazine derivative with different substituents.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
59850-40-7 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C15H14N4O3/c1-20-11-7-9(8-12(21-2)13(11)22-3)14-17-10-5-4-6-16-15(10)19-18-14/h4-8H,1-3H3 |
InChI Key |
CCHYIJJFACTRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
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